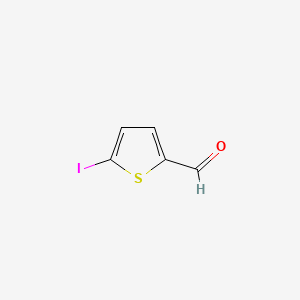

5-Iodo-2-thiophenecarboxaldehyde

Description

Properties

IUPAC Name |

5-iodothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOXKONMCDJXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201960 | |

| Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5370-19-4 | |

| Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodo-2-thiophenecarboxaldehyde: A Comprehensive Technical Guide

CAS Number: 5370-19-4

This technical guide provides an in-depth overview of 5-Iodo-2-thiophenecarboxaldehyde, a key building block in organic synthesis and drug discovery. The document details its physicochemical properties, experimental protocols for its application in cross-coupling reactions, and discusses the broader biological significance of the thiophene scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a halogenated heterocyclic aldehyde. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₅H₃IOS | [1] |

| Molecular Weight | 238.05 g/mol | [2] |

| CAS Number | 5370-19-4 | [1] |

| Appearance | Pale yellow to reddish yellow crystal/powder | --- |

| Melting Point | Not specified | --- |

| Boiling Point | 283.6 °C at 760 mmHg | [1] |

| Density | 2.113 g/cm³ | [1] |

| Flash Point | 125.3 °C | [1] |

| Solubility | Not specified | --- |

| Storage | Sealed in dry, 2-8°C | [2] |

Core Applications in Organic Synthesis

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom at the 5-position of the thiophene ring makes it an excellent substrate for reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.

Experimental Protocols

Detailed methodologies for two of the most common and powerful cross-coupling reactions involving this compound are provided below.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The cycle includes the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Representative Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/Water 4:1).

-

Degassing: To ensure an inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to a suitable temperature (e.g., 90 °C) and stir vigorously for several hours (typically 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final coupled product.

Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Principle: This cross-coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Representative Protocol:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran or N,N-dimethylformamide), add the terminal alkyne (1.1-1.5 equivalents).

-

Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).

-

Base Addition: Add a suitable amine base, such as triethylamine or diisopropylamine, which also often serves as a solvent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: After the reaction is complete, the mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water or a dilute acid solution to remove residual amine.

-

Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired alkynylated thiophene derivative.

Biological Significance of the Thiophene Scaffold

While specific signaling pathway involvement for this compound has not been reported, the thiophene ring is a well-established pharmacophore present in a wide array of biologically active compounds. Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5][6]

The incorporation of a thiophene moiety into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the aromatic nature of the ring allows for π-π stacking interactions. The versatility of thiophene chemistry, exemplified by the reactions of this compound, allows for the systematic exploration of chemical space around this privileged scaffold in the pursuit of novel therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in powerful cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings makes it a key intermediate for the synthesis of a diverse range of complex molecules. While its direct biological activity is not extensively documented, the thiophene core it possesses is a critical component in numerous pharmacologically active compounds, highlighting its importance in the field of medicinal chemistry and drug discovery.

References

- 1. 2-Thiophenecarboxaldehyde, 5-iodo- | CAS 5370-19-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemscene.com [chemscene.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Iodo-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-2-thiophenecarboxaldehyde, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details its chemical properties, provides an experimental protocol for its synthesis, and illustrates a common synthetic application.

Core Chemical Data

This compound is a substituted thiophene derivative with the molecular formula C₅H₃IOS.[1][2] Its structure incorporates a thiophene ring, an aldehyde functional group at the 2-position, and an iodine atom at the 5-position. This combination of functional groups makes it a versatile building block in various chemical transformations.

| Property | Value |

| Molecular Formula | C₅H₃IOS[1][2] |

| Molecular Weight | 238.05 g/mol [2] |

| CAS Number | 5370-19-4[1] |

| Density | 2.113 g/cm³[1] |

| Boiling Point | 283.6°C at 760 mmHg[1] |

| Flash Point | 125.3°C[1] |

Synthetic Protocol: Vilsmeier-Haack Formylation of 2-Iodothiophene

The synthesis of this compound can be achieved through the formylation of 2-iodothiophene. The Vilsmeier-Haack reaction is a widely used method for this transformation. This protocol is based on established procedures for the formylation of thiophene derivatives.

Materials:

-

2-Iodothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) and anhydrous dichloromethane (CH₂Cl₂).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To this mixture, add 2-iodothiophene (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C.

-

After the addition of 2-iodothiophene, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the iodothiophene with an organoboron compound.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

This reaction is a powerful tool for the synthesis of complex organic molecules and is widely used in drug discovery and materials science. The aldehyde group on the thiophene ring can be further modified post-coupling to generate a diverse range of derivatives.

References

A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-2-thiophenecarboxaldehyde

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is paramount. This technical guide provides an in-depth overview of the core physical properties of 5-Iodo-2-thiophenecarboxaldehyde, a key heterocyclic building block in medicinal chemistry.

Core Physical Properties

This compound is a solid, often appearing as a yellow crystalline substance, and is characterized by its distinct physical parameters that are crucial for its handling, storage, and application in synthetic chemistry.[1][2] A summary of its key physical properties is presented below.

| Physical Property | Value | Units |

| Molecular Formula | C₅H₃IOS | - |

| Molecular Weight | 238.05 | g/mol |

| Melting Point | 18 - 21 | °C |

| Boiling Point | 228 - 230 | °C (at 760 mmHg) |

| Density | 1.580 | g/cm³ |

| Flash Point | 95 | °C |

| Physical State | Solid | - |

| Appearance | Yellow | - |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound relies on standardized laboratory procedures. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based apparatus (such as a Thiele tube) or a modern digital instrument.

-

Heating: The capillary tube is placed in the heating block or oil bath of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Distillation Method):

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Heating: A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The flask is heated gently using a heating mantle.

-

Equilibrium: As the liquid boils, the vapor rises and comes into contact with the thermometer bulb. The temperature is allowed to stabilize at the point where the vapor is in equilibrium with the condensing liquid.

-

Reading: The stable temperature reading on the thermometer is recorded as the boiling point at the ambient atmospheric pressure. For accuracy, the atmospheric pressure should be recorded and the boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

Apparatus: A pycnometer, a small glass flask with a precisely known volume, is used.

-

Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound (in its liquid state, if the melting point is near room temperature, or a solution of known concentration can be used). Care is taken to remove any air bubbles. The mass of the filled pycnometer is then measured.

-

Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water). Its mass is measured.

-

Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of reference liquid) * Density of reference liquid

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Characterization.

References

Spectroscopic Profile of 5-Iodo-2-thiophenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-thiophenecarboxaldehyde is a halogenated heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. Its utility as a building block in the development of novel therapeutic agents and functional materials necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on established substituent effects on the thiophene ring and general experimental protocols applicable for its characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for 2-thiophenecarboxaldehyde and its other 5-substituted derivatives, considering the electronic and steric effects of the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.8 - 10.0 | Singlet | - | Aldehydic proton (CHO) |

| ~7.6 - 7.8 | Doublet | ~4.0 | H3 |

| ~7.3 - 7.5 | Doublet | ~4.0 | H4 |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~182 - 185 | C=O (Aldehyde) |

| ~145 - 150 | C2 |

| ~138 - 142 | C4 |

| ~130 - 135 | C3 |

| ~80 - 85 | C5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2850, ~2750 | Medium, Weak | C-H stretching (aldehyde) |

| ~1670 - 1650 | Strong | C=O stretching (aldehyde) |

| ~1520 - 1400 | Medium to Strong | C=C stretching (thiophene ring) |

| ~800 - 700 | Strong | C-H out-of-plane bending |

| ~600 - 500 | Medium | C-I stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 238 | High | [M]⁺ (Molecular ion) |

| 237 | Moderate | [M-H]⁺ |

| 111 | Moderate to High | [M-I]⁺ |

| 83 | Moderate | [C₄H₃S]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.

-

Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: Direct infusion or via GC for separation from impurities.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted spectral data and standardized experimental protocols provided in this guide serve as a valuable resource for the identification and characterization of this compound. While direct experimental data remains to be widely published, the presented information, based on sound chemical principles and data from analogous compounds, offers a robust starting point for researchers in the fields of chemical synthesis and drug discovery. The application of the described spectroscopic techniques is crucial for verifying the identity, purity, and structure of this versatile chemical intermediate.

Synthesis of 5-Iodo-2-thiophenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 5-Iodo-2-thiophenecarboxaldehyde, a key building block in the development of various pharmaceutical compounds. This document provides a comparative analysis of the principal starting materials, detailed experimental protocols, and quantitative data to facilitate laboratory synthesis.

Introduction

This compound is a heterocyclic aldehyde containing a thiophene ring substituted with an iodine atom at the 5-position and a formyl group at the 2-position. This substitution pattern makes it a versatile intermediate for introducing the thiophene moiety into larger molecules through various cross-coupling reactions and other transformations of the aldehyde group. Its synthesis is of significant interest to the medicinal chemistry community. The two most common and practical synthetic strategies commence from either 2-thiophenecarboxaldehyde or 2-iodothiophene.

Comparative Overview of Synthetic Pathways

The synthesis of this compound can be efficiently achieved via two primary pathways:

-

Pathway A: Electrophilic Iodination of 2-Thiophenecarboxaldehyde. This is a direct approach where the commercially available 2-thiophenecarboxaldehyde is subjected to iodination. The electron-donating nature of the sulfur atom in the thiophene ring, coupled with the directing effect of the aldehyde group, favors substitution at the 5-position.

-

Pathway B: Formylation of 2-Iodothiophene. This alternative route involves the initial synthesis of 2-iodothiophene, followed by the introduction of the aldehyde group at the 5-position. The Vilsmeier-Haack reaction is a common and effective method for this formylation step.

The choice between these pathways may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the principal compounds involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Thiophenecarboxaldehyde | 98-03-3 | C₅H₄OS | 112.15 | 198 | 1.2 |

| 2-Iodothiophene | 3437-95-4 | C₄H₃IS | 210.04 | 73 @ 15 mmHg | - |

| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.99 | 202-206 (dec.) | 2.245 |

| This compound | 5370-19-4 | C₅H₃IOS | 238.05 | 283.6 @ 760 mmHg | 2.113 |

Table 2: Typical Reaction Conditions and Yields

| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Formylation of Thiophene | Thiophene | N-methylformanilide, POCl₃ | - | 25-35 | 2 | 71-74 |

| Iodination of Thiophene | Thiophene | I₂, HgO | Benzene | Ice bath | 0.3 | 72-75 |

| Iodination of 2-Thiophenecarboxaldehyde | 2-Thiophenecarboxaldehyde | N-Iodosuccinimide, TFA (cat.) | Acetonitrile | Reflux | 4 | ~85 (general) |

| Formylation of 2-Iodothiophene | 2-Iodothiophene | DMF, POCl₃ | Dichloromethane | 0 to RT | 2-4 | ~77 (general) |

Experimental Protocols

Synthesis of Starting Materials

4.1.1. Preparation of 2-Thiophenecarboxaldehyde from Thiophene (Vilsmeier-Haack Reaction) [1][2]

This procedure details the formylation of thiophene to produce 2-thiophenecarboxaldehyde.

-

Reagents:

-

N-methylformanilide (1.0 mole, 135 g)

-

Phosphorus oxychloride (POCl₃) (1.0 mole, 153 g, 91 mL)

-

Thiophene (1.1 moles, 92.4 g)

-

Ether

-

Dilute Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a thermometer, mechanical stirrer, dropping funnel, and calcium chloride tube, combine N-methylformanilide and phosphorus oxychloride. Allow the mixture to stand for 30 minutes.

-

Begin mechanical stirring and immerse the flask in a cold-water bath. Add thiophene at a rate that maintains the temperature between 25–35°C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature, then allow it to stand at room temperature for 15 hours.

-

Pour the dark, viscous solution into a vigorously stirred mixture of 400 g of cracked ice and 250 mL of water.

-

Separate the aqueous layer and extract it with three 300-mL portions of ether.

-

Combine the ether extracts with the organic layer and wash twice with 200-mL portions of dilute hydrochloric acid.

-

Wash the combined ether extracts twice with 200-mL portions of saturated sodium bicarbonate solution, then with 100 mL of water.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Concentrate the ether solution and distill the resulting yellow oil under reduced pressure. Collect the fraction boiling at 97–100°C/27 mm.

-

-

Yield: 80–83 g (71–74%).

4.1.2. Preparation of 2-Iodothiophene from Thiophene [3]

This protocol describes the direct iodination of thiophene.

-

Reagents:

-

Thiophene (0.42 mole, 35 g)

-

Benzene (50 mL)

-

Yellow Mercuric Oxide (HgO) (0.35 mole, 75 g)

-

Iodine (I₂) (0.43 mole, 109 g)

-

Ether

-

Dilute Sodium Thiosulfate Solution

-

Calcium Chloride

-

-

Procedure:

-

In a glass-stoppered, wide-mouthed bottle cooled by an ice water bath, place thiophene and benzene.

-

With constant shaking and cooling, add yellow mercuric oxide and iodine alternately in small amounts over 15-20 minutes. The yellow mercuric oxide will change to crimson mercuric iodide.

-

Filter the mixture and wash the residue with three 25-cc portions of ether.

-

Shake the ether-benzene filtrate with a dilute solution of sodium thiosulfate to remove excess iodine.

-

Dry the organic layer over 5 g of calcium chloride and filter.

-

Remove the ether and benzene by distillation on a steam bath.

-

Fractionally distill the residue under reduced pressure. Collect the 2-iodothiophene fraction at 73°/15 mm.

-

-

Yield: 63–66 g (72–75%).

Synthesis of this compound

4.2.1. Pathway A: Iodination of 2-Thiophenecarboxaldehyde

This method utilizes N-iodosuccinimide (NIS) for the regioselective iodination of 2-thiophenecarboxaldehyde.[4][5]

-

Reagents:

-

2-Thiophenecarboxaldehyde

-

N-Iodosuccinimide (NIS) (1.2 equivalents)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Ethyl Acetate (EtOAc)

-

Water

-

Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in acetonitrile, add N-iodosuccinimide (1.2 equivalents) and a catalytic amount of trifluoroacetic acid.

-

Reflux the mixture for 4 hours and then stir at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Partition the crude residue between water and ethyl acetate.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to give the crude product.

-

Purify the crude solid by flash chromatography.

-

4.2.2. Pathway B: Formylation of 2-Iodothiophene

This protocol is an adaptation of the Vilsmeier-Haack reaction for the formylation of 2-iodothiophene.[6][7][8]

-

Reagents:

-

2-Iodothiophene

-

Anhydrous N,N-Dimethylformamide (DMF) (3 equivalents)

-

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

To a stirred solution of anhydrous DMF in anhydrous DCM, slowly add POCl₃ at 0°C under an inert atmosphere. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-iodothiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Visualized Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the described synthetic pathways and a general experimental workflow.

Caption: Pathway A: Synthesis from Thiophene via 2-Thiophenecarboxaldehyde.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reactivity and Electronic Effects of 5-Iodo-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-thiophenecarboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, and the electrophilic aldehyde group, which can undergo numerous transformations. This technical guide provides a comprehensive overview of the reactivity and electronic effects of this compound, with a focus on its application in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and an analysis of the electronic influence of the iodo and formyl substituents are presented to facilitate its use in synthetic chemistry.

Introduction

The thiophene scaffold is a privileged motif in a vast array of pharmaceuticals and functional organic materials. The introduction of both a reactive halogen and a versatile aldehyde functionality, as seen in this compound, creates a powerful bifunctional intermediate for the synthesis of complex molecular architectures. The iodine atom serves as an excellent leaving group in cross-coupling reactions, while the aldehyde provides a handle for further derivatization, such as reductive amination, oxidation, or olefination.

This guide will delve into the key aspects of the reactivity of this compound, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Electronic Effects of Substituents

The reactivity of the thiophene ring in this compound is significantly influenced by the electronic properties of the iodo and formyl substituents.

-

Formyl Group (-CHO): The aldehyde is a strong electron-withdrawing group through both resonance and inductive effects. This deactivates the thiophene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The electron-withdrawing nature of the formyl group also influences the reactivity of the C-I bond in cross-coupling reactions.

-

Iodo Group (-I): The iodine atom exhibits a dual electronic effect. It is inductively electron-withdrawing but can act as a weak π-donor through resonance. In the context of palladium-catalyzed cross-coupling reactions, the dominant factor is the relatively weak carbon-iodine bond, which facilitates oxidative addition, the rate-determining step in many catalytic cycles.

The combined electronic effects of these two groups make the C5 position highly susceptible to cross-coupling reactions and the ring, in general, more electron-deficient than thiophene itself. The application of the Hammett equation to thiophene systems suggests that α-substituted thiophenes often correlate with para-substituted benzene derivatives[1][2].

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. The general reactivity trend for halothiophenes in these reactions is I > Br > Cl[3].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the thiophene ring.

Logical Relationship for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Related 5-Halothiophene-2-carboxaldehydes

| Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70-80 | [4] |

| Br | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 | N/A |

| Br | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | KOH | Dioxane/H₂O | 90 | 12 | 92 | [5] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the thiophene ring to a terminal alkyne. This reaction is highly valuable for the synthesis of conjugated systems and provides a versatile handle for further transformations via the alkyne moiety.

Experimental Workflow for Sonogashira Coupling

Caption: General workflow for a Sonogashira coupling reaction.

Table 2: Typical Conditions and Yields for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

| Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 95 | [2] |

| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | 95 | [2] |

| 2-Iodothiophene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | EtOH | 75 | - | 50-70 | [6] |

Note: While specific yields for this compound are not detailed, the high yields obtained with other aryl iodides under mild conditions suggest it would be a highly effective substrate.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules.

Caption: General mechanism of nucleophilic aromatic substitution.

Data on the nucleophilic aromatic substitution of this compound is limited. However, studies on related 5-aminothiophene-2-carboxaldehydes have been conducted, suggesting that such transformations are feasible, potentially in aqueous media.[7]

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of 2-thiophenecarboxaldehyde.

Table 4: Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 2-Thiophenecarboxaldehyde | I₂, HIO₃, H₂SO₄ | Acetic Acid | ~75 | N/A |

Note: This represents a general procedure for the iodination of activated aromatic compounds. Specific yields may vary depending on the reaction scale and purification method.

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following are expected NMR chemical shifts based on data from similar compounds.

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | ¹³C NMR | δ (ppm) |

| H-3 | ~7.6 | d | C-2 | ~145 |

| H-4 | ~7.2 | d | C-3 | ~138 |

| CHO | ~9.8 | s | C-4 | ~130 |

| C-5 | ~85 | |||

| C=O | ~182 |

Note: These are estimated values. Actual chemical shifts may vary. The ¹³C NMR shift for the carbon bearing the iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.

Experimental Protocols

The following are general experimental protocols for the key reactions discussed. These should be optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a base (e.g., K₂CO₃, 2.0 equiv).

-

The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added, and the mixture is heated under an inert atmosphere (e.g., at 90 °C) for 12 hours.[4]

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling

-

To a flask containing this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (0.04 equiv) under an inert atmosphere is added an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv).

-

The terminal alkyne (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature or heated (e.g., 50-70 °C) until completion.

-

The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

General Protocol for Heck Reaction

-

A mixture of this compound (1.0 equiv), an alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is degassed.

-

The reaction is heated under an inert atmosphere (e.g., 80-140 °C) until the starting material is consumed.

-

The mixture is cooled, filtered, and the filtrate is worked up by extraction. The product is purified by column chromatography.[3]

General Protocol for the Synthesis of this compound

-

To a solution of 2-thiophenecarboxaldehyde in acetic acid is added a mixture of iodine, iodic acid, and sulfuric acid.

-

The reaction is stirred at room temperature until completion.

-

The mixture is poured into water, and the precipitate is collected, washed, and recrystallized to afford the product.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its C-I bond is readily functionalized through a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the facile introduction of diverse substituents at the 5-position. The electron-withdrawing nature of the formyl group influences the reactivity of the thiophene ring and provides a versatile handle for subsequent transformations. This guide has provided a comprehensive overview of the reactivity, electronic effects, and synthetic utility of this compound, equipping researchers with the knowledge to effectively employ this building block in the design and synthesis of novel compounds for pharmaceutical and materials science applications. Further investigation into the quantitative aspects of its reactivity will undoubtedly continue to expand its utility in modern synthetic chemistry.

References

- 1. rsc.org [rsc.org]

- 2. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

- 6. aurigeneservices.com [aurigeneservices.com]

- 7. researchgate.net [researchgate.net]

5-Iodo-2-thiophenecarboxaldehyde safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 5-Iodo-2-thiophenecarboxaldehyde (CAS No. 5370-19-4), a key intermediate in various synthetic applications. The following sections detail its physical and chemical properties, hazard classifications, and recommended safety protocols to ensure safe handling and use in a laboratory setting.

Core Safety & Property Data

The quantitative data for this compound is summarized below, providing a clear reference for its physical and chemical characteristics.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 5370-19-4 | [1][2] |

| Molecular Formula | C₅H₃IOS | [1][2] |

| Molecular Weight | 238.05 g/mol | [2] |

| Physical Form | Powder | |

| Melting Point | 50-51 °C | |

| Boiling Point | 283.6 °C at 760 mmHg | [1][3] |

| Density | 2.113 g/cm³ | [1] |

| Flash Point | 125.3 °C | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

| GHS Classification | Hazard Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Signal Word:Warning [4] GHS Pictogram: GHS07 (Exclamation mark)[4]

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

A detailed workflow for establishing a safe working environment is depicted below.

Caption: Recommended workflow for handling this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately. A logical decision-making process for first responders is outlined in the diagram below.

Caption: First aid decision pathway following exposure.

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store under an inert gas is recommended. Ideal storage temperature is between 2-8°C.[2]

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Precautionary Statements for Safe Handling

A comprehensive list of precautionary statements is provided by the supplier. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Iodo-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol details the application of the Suzuki coupling for the synthesis of 5-aryl-2-thiophenecarboxaldehydes, utilizing 5-iodo-2-thiophenecarboxaldehyde as the starting material. Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable electronic properties.[1] The strategic functionalization of the thiophene ring via cross-coupling reactions is a widely employed tactic in the development of novel therapeutics and advanced materials.[3]

The general reactivity trend for halogens in the Suzuki-Miyaura coupling is I > Br > Cl, which is attributed to the carbon-halogen bond strength.[3] The weaker carbon-iodine bond in this compound makes it more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the corresponding bromo or chloro derivatives.[3]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Sodium carbonate [Na₂CO₃])

-

Solvent (e.g., 1,4-Dioxane/Water mixture or 1,2-Dimethoxyethane [DME])

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to the flask.[3] The palladium catalyst (typically 1-5 mol%) is then added under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-2-thiophenecarboxaldehyde.

Data Presentation

The following tables summarize typical reaction components and conditions for the Suzuki coupling of 5-halo-2-thiophenecarboxaldehydes, which are applicable to the iodo- derivative.

Table 1: Reaction Components

| Component | Role | Typical Reagents | Typical Molar Equivalents |

| Aryl Halide | Electrophile | This compound | 1.0 |

| Boronic Acid/Ester | Nucleophile | Various Arylboronic Acids | 1.1 - 1.5 |

| Catalyst | Cross-coupling agent | Pd(PPh₃)₄, Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) |

| Base | Activator | K₂CO₃, Na₂CO₃, K₃PO₄ | 2.0 - 3.0 |

| Solvent | Reaction Medium | 1,4-Dioxane/H₂O, DME, Toluene/H₂O | - |

Table 2: Reaction Conditions

| Parameter | Typical Range | Notes |

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |

| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent degradation of the catalyst. |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Suzuki Coupling Experimental Workflow.

Suzuki Coupling Catalytic Cycle

Caption: Simplified Suzuki Coupling Catalytic Cycle.

References

Application Notes and Protocols for the Stille Coupling of 5-Iodo-2-thiophenecarboxaldehyde with Organotins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille coupling of 5-iodo-2-thiophenecarboxaldehyde with various organotin reagents. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of functionalized thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. The reaction is known for its tolerance of a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules. In the context of drug development, the thiophene moiety is a common structural motif, and the ability to introduce diverse substituents at the 5-position of a 2-thiophenecarboxaldehyde scaffold is of significant interest for structure-activity relationship (SAR) studies. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium catalyst.

Reaction Mechanism and Considerations

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the iodide. This is often the rate-determining step of the reaction.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Several factors can influence the efficiency of the Stille coupling, including the choice of palladium catalyst, ligand, solvent, and any additives. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. The choice of ligand, often a phosphine such as PPh₃ or a more electron-rich and bulky phosphine, can significantly impact the reaction rate and yield. Anhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation.

Data Presentation: Stille Coupling of this compound

The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with various organotin reagents, based on available literature.

| Organotin Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |

| (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 12 | 92 |

| Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 24 | 78 |

| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (4) | - | Dioxane | 100 | 18 | 88 |

Experimental Protocols

Protocol 1: Stille Coupling of this compound with Tributyl(vinyl)stannane

This protocol describes the synthesis of 5-vinyl-2-thiophenecarboxaldehyde.

Materials:

-

This compound (1.0 mmol, 238 mg)

-

Tributyl(vinyl)stannane (1.2 mmol, 379 mg, 0.41 mL)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Anhydrous toluene (10 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (238 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Add anhydrous toluene (10 mL) via syringe.

-

Add tributyl(vinyl)stannane (0.41 mL, 1.2 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-vinyl-2-thiophenecarboxaldehyde.

Protocol 2: Stille Coupling of this compound with (Tributylstannyl)thiophene

This protocol describes the synthesis of 5-(2-thienyl)-2-thiophenecarboxaldehyde.

Materials:

-

This compound (1.0 mmol, 238 mg)

-

2-(Tributylstannyl)thiophene (1.1 mmol, 411 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 24.4 mg)

-

Anhydrous toluene (10 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (238 mg, 1.0 mmol) and 2-(tributylstannyl)thiophene (411 mg, 1.1 mmol) in anhydrous toluene (10 mL).

-

Add tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol) and tri(o-tolyl)phosphine (24.4 mg, 0.08 mmol) to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield 5-(2-thienyl)-2-thiophenecarboxaldehyde.

Visualizations

Catalytic Cycle of the Stille Coupling Reaction

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Caption: General experimental workflow for a Stille coupling reaction.

Application Notes and Protocols for the Heck Reaction of 5-Iodo-2-thiophenecarboxaldehyde with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This reaction has found extensive application in organic synthesis, from the preparation of complex natural products to the development of novel pharmaceuticals and functional materials.

This document provides detailed application notes and protocols for the Heck reaction of 5-Iodo-2-thiophenecarboxaldehyde with various alkenes. The presence of the electron-withdrawing aldehyde group and the highly reactive carbon-iodine bond makes this compound an excellent substrate for these coupling reactions, leading to the synthesis of a diverse range of substituted thiophene derivatives. These products are valuable intermediates in medicinal chemistry and materials science due to the prevalence of the thiophene motif in biologically active compounds and organic electronics.

Data Presentation

The following table summarizes the reaction conditions and yields for the Heck reaction of this compound with representative alkenes. The data has been compiled from various sources to provide a comparative overview.

| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 4 | 85 |

| Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 6 | 78 |

| Styrene | Pd(OAc)₂ | NaOAc | DMA | 110 | 8 | 92 |

| 4-Methylstyrene | Pd₂(dba)₃ / P(o-tol)₃ | i-Pr₂NEt | Dioxane | 100 | 12 | 88 |

| 4-Chlorostyrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | 81 |

Experimental Protocols

General Protocol for the Heck Reaction of this compound

This protocol provides a general procedure that can be adapted for various alkene substrates. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific applications to achieve optimal yields.

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate, styrene)

-

Palladium catalyst (e.g., Palladium(II) acetate - Pd(OAc)₂)

-

Phosphine ligand (e.g., Triphenylphosphine - PPh₃)

-

Base (e.g., Triethylamine - Et₃N)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., PPh₃, 0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF) via syringe.

-

Add the alkene (1.2 eq) and the base (e.g., Et₃N, 2.0 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Mandatory Visualization

General Workflow for the Heck Reaction

The following diagram illustrates the general experimental workflow for the Heck reaction of this compound with alkenes.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Mizoroki-Heck reaction.

Synthesis of Conjugated Polymers with 5-Iodo-2-thiophenecarboxaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conjugated polymers incorporating 5-Iodo-2-thiophenecarboxaldehyde. The presence of the aldehyde functionality on the thiophene monomer opens avenues for creating versatile polymers that can be readily modified post-polymerization, making them suitable for a range of applications including organic electronics, sensors, and as functional materials in drug development.

Introduction

Conjugated polymers based on thiophene are a well-established class of materials with significant potential in various scientific and technological fields. The incorporation of a reactive functional group, such as an aldehyde, directly onto the monomer unit provides a powerful tool for tailoring the properties of the resulting polymer. This compound is a key monomer that can be utilized in various polymerization techniques to introduce aldehyde functionalities along the polymer backbone. These aldehyde groups can then serve as handles for post-polymerization modifications, allowing for the attachment of various moieties to fine-tune solubility, electronic properties, and biological interactions.

However, the direct homopolymerization of thiophene-2-carboxaldehyde can be challenging and often results in insoluble materials. A more effective strategy is the copolymerization of this compound with other aromatic monomers, such as fluorene derivatives, via cross-coupling reactions like Suzuki or Stille polymerization. This approach allows for the synthesis of soluble and processable functionalized conjugated polymers.

Data Presentation

The following table summarizes typical quantitative data for an alternating copolymer of a fluorene derivative and a functionalized thiophene, which serves as a representative example for polymers that can be synthesized using this compound.

| Property | Value |

| Number Average Molecular Weight (Mn) | > 20,000 g/mol |

| Polydispersity Index (PDI) | < 2.5 |

| Yield | > 80% |

| Absorption Maximum (λmax, solution) | ~397 nm[1] |

| Emission Maximum (λem, solution) | ~472 nm[1] |

| HOMO Level | ~ -5.7 eV[2] |

| LUMO Level | ~ -2.6 eV[2] |

| Optical Band Gap (Eg) | ~ 2.7 eV[1] |

Experimental Protocols

Protocol 1: Synthesis of Poly(fluorene-alt-5-formylthiophene) via Suzuki Copolymerization

This protocol describes the synthesis of an alternating copolymer of 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester and 5-bromo-2-thiophenecarboxaldehyde, which is a close analog to using this compound. The iodo-derivative is expected to be more reactive, potentially allowing for milder reaction conditions or shorter reaction times.

Materials:

-

9,9-dioctylfluorene-2,7-bis(pinacol boronate)

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aliquat 336 (phase transfer catalyst)

-

Anhydrous Toluene

-

2 M aqueous Sodium Carbonate (Na₂CO₃) solution

-

Bromobenzene

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve 9,9-dioctylfluorene-2,7-bis(pinacol boronate) (1.0 eq) and this compound (1.0 eq) in anhydrous toluene.

-

Add a 2 M aqueous solution of sodium carbonate (at least 3 equivalents per mole of boronic ester) and a catalytic amount of Aliquat 336.

-

Degas the mixture by bubbling with argon or nitrogen for 30 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (1-2 mol%).

-

Heat the reaction mixture to 85-90 °C and stir vigorously for 24-48 hours under an inert atmosphere.

-

To end-cap the polymer chains, add a small amount of bromobenzene and continue stirring for another 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the polymer and wash it thoroughly with methanol and water to remove catalyst residues and inorganic salts.

-

Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.

-

Dissolve the purified polymer in a suitable solvent like chloroform or tetrahydrofuran and re-precipitate it into methanol.

-

Collect the final polymer by filtration and dry it under vacuum.

Protocol 2: Post-Polymerization Modification via Horner-Wadsworth-Emmons Reaction

This protocol outlines the conversion of the aldehyde functionalities on the polymer backbone into vinylene linkages, which extends the conjugation of the polymer and red-shifts its absorption and emission spectra.

Materials:

-

Polymer with thiophene-2-carboxaldehyde units

-

Triethyl phosphonoacetate (or other suitable phosphonate ylide precursor)

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (a slight excess per aldehyde group) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate (a slight excess per aldehyde group) in anhydrous THF.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

-

In a separate flask, dissolve the aldehyde-functionalized polymer in anhydrous THF.

-

Slowly add the polymer solution to the phosphonate carbanion solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the aldehyde proton signal in ¹H NMR spectroscopy.

-

Quench the reaction by the slow addition of methanol.

-

Precipitate the modified polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Further purification can be achieved by redissolving the polymer in a minimal amount of a good solvent and re-precipitating it into a non-solvent.

Visualizations

Caption: Workflow for the synthesis and modification of conjugated polymers.

Caption: Logical relationship for creating functional polymers.

References

Application Notes and Protocols for 5-Iodo-2-thiophenecarboxaldehyde in the Synthesis of Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-thiophenecarboxaldehyde is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of novel organic semiconductors. Its structure, featuring a reactive aldehyde group and a carbon-iodine bond at positions amenable to cross-coupling reactions, allows for its incorporation into a variety of conjugated polymer backbones. The electron-rich thiophene ring is a common motif in high-performance organic electronic materials, contributing to favorable charge transport properties. The aldehyde functionality provides a handle for creating vinylene linkages, while the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Stille and Suzuki polymerizations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Synthetic Strategies and Applications

This compound can be employed in several key polymerization strategies to synthesize conjugated polymers for organic electronics. The choice of reaction pathway dictates the final polymer structure and, consequently, its electronic and optical properties.

Poly(thienylene vinylene) and Derivatives via Condensation Reactions

The aldehyde group of this compound is readily converted into a vinylene bridge (–CH=CH–) through various condensation reactions. This approach is fundamental to the synthesis of poly(thienylene vinylene) (PTV) and its derivatives, which are a class of low bandgap polymers suitable for photovoltaic applications.[1]

-

Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert the aldehyde into an alkene. For polymerization, a bis-ylide can be reacted with a dialdehyde, or a monomer containing both an aldehyde and a ylide precursor can be self-condensed.

-

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a Wittig ylide.[1] This reaction typically offers excellent E-selectivity for the resulting double bond and uses easily removable byproducts.[1] Metal-free HWE dispersion polymerization has also been developed, offering a route to highly monodisperse conjugated polymer particles.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a base.[2] It is a powerful method for C-C bond formation and can be used to synthesize α,β-unsaturated compounds which can be further polymerized.[2]

Donor-Acceptor (D-A) Copolymers via Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal monomer for the synthesis of donor-acceptor (D-A) copolymers.[3] In this approach, the aldehyde group may first be protected or converted to another functional group. Subsequently, the iodinated thiophene unit can be copolymerized with a suitable electron-accepting comonomer.

-

Stille Cross-Coupling Polymerization: This versatile reaction involves the coupling of an organostannane with an organic halide.[4] It is widely used for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and mild reaction conditions.[4]

-

Suzuki Cross-Coupling Polymerization: This method couples an organoboron compound with an organic halide. It is another cornerstone of C-C bond formation in polymer synthesis, known for its high yields and the use of generally less toxic boron reagents.

Data Presentation

The performance of organic semiconductors is highly dependent on their chemical structure and the resulting solid-state packing. While specific performance data for polymers derived directly from this compound is limited in the public domain, the following table presents representative data for analogous thiophene-based polymers to provide a benchmark for expected performance.

| Polymer Type | Synthesis Method | Hole Mobility (cm²/Vs) | On/Off Ratio | PCE (%) | Reference |

| Thiophene-Quinoxaline Copolymer | Stille Coupling | 0.12 | - | - | [5] |

| Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer | Sonogashira Coupling | 0.1 | 3.5 x 10³ | - | [6] |

| Thiophene-Indoloquinoxaline Polymer (PIQ) | Stille Coupling | - | - | 6.4 | [7][8] |

| Terthiophene-Dicarboxylate Copolymers | Suzuki & Stille Coupling | 2.18 - 4.36 x 10⁻⁴ | - | - | [6] |

| Poly(thienylene vinylene) | Dithiocarbamate Precursor Route | Moderate (unspecified) | - | 0.76 | [1] |

Experimental Protocols

The following are generalized protocols for key synthetic methodologies involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired polymer properties.

Protocol 1: Synthesis of a Poly(thienylene vinylene) Derivative via Horner-Wadsworth-Emmons Polymerization

This protocol describes a metal-free dispersion polymerization to produce conjugated polymer particles.

Materials:

-

This compound (or a phosphonate derivative)

-

A suitable comonomer (e.g., a dialdehyde if starting with a bisphosphonate)

-

Base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Methanol (for precipitation)

Procedure:

-

Monomer Preparation: If not starting with a pre-functionalized monomer, this compound would first need to be converted to its bisphosphonate derivative via the Arbuzov reaction.

-

Polymerization Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bisphosphonate monomer and an equimolar amount of a suitable dialdehyde comonomer in anhydrous THF.

-

Initiation: Cool the solution to 0°C and slowly add a solution of potassium tert-butoxide (2 equivalents) in THF.

-